Cloruro de metacolina

Descripción general

Descripción

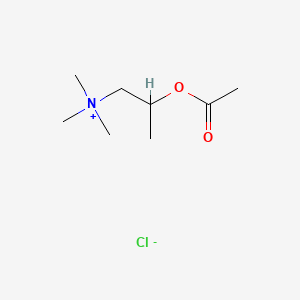

Methacholine chloride is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist in the parasympathetic nervous system . It is used to diagnose bronchial airway hyperreactivity or asthma .

Molecular Structure Analysis

The chemical structure of methacholine is identical to acetylcholine but with a methyl group on the beta carbon . This β-methyl group provides selectivity toward muscarinic receptors as compared to nicotinic receptors . The molecular formula of Methacholine chloride is C8H18ClNO2 and its molecular weight is 195.69 .Physical And Chemical Properties Analysis

Methacholine chloride occurs as colorless or white crystals or as a white crystalline powder . It is odorless or has a slight odor and is very deliquescent . It is freely soluble in water, alcohol, or chloroform, and its aqueous solution is neutral to litmus and bitter . It is hydrolyzed rapidly in alkaline solutions .Aplicaciones Científicas De Investigación

Evaluación del asma bronquial

El cloruro de metacolina se utiliza principalmente como un agente bronconstrictor parasimpaticomimético para evaluar el asma bronquial en sujetos en laboratorios de función respiratoria y estudios epidemiológicos de campo . El polvo se disuelve en cloruro de sodio al 0,9% (con o sin la presencia de fenol al 0,4% utilizado para prevenir el crecimiento biológico) a 16 o 25 g/L . Después de diluciones seriadas de esta solución inicial, cada solución de this compound se nebuliza e inhala por los sujetos, seguida de una evaluación de la función pulmonar .

Prueba de desafío por inhalación

La precisión de la prueba de desafío por inhalación, que se utiliza para determinar la respuesta de las vías respiratorias no específica y ayudar a diagnosticar el asma, depende de la concentración de metacolina . Sin embargo, se ha demostrado que la metacolina se descompone con el tiempo . La hidrólisis de la metacolina producirá β-metilcolina y ácido acético .

Detección de impurezas

Ninguno de estos métodos se ha utilizado para determinar posibles impurezas en soluciones de this compound . La colina y sus análogos se han determinado en varias matrices utilizando cromatografía iónica (IC) .

Análisis de la estructura cristalina

La estructura cristalina del this compound se ha estudiado y documentado . Esta información es crucial para comprender las propiedades físicas y químicas del compuesto, que pueden influir en su comportamiento en diversas aplicaciones .

Pruebas de calidad y ensayos

El this compound se utiliza como estándar de referencia de la USP, destinado a utilizarse en pruebas de calidad y ensayos específicos, como se especifica en la compendiada USP . Estos productos son solo para uso en pruebas y ensayos .

Aplicación del sistema de cromatografía iónica

El this compound y las posibles impurezas se pueden determinar utilizando un sistema de cromatografía iónica sin reactivos . Este trabajo presenta métodos basados en IC para la detección y cuantificación de la metacolina y posibles impurezas en soluciones utilizadas para evaluar el asma bronquial de los sujetos evaluados en laboratorios de función respiratoria y estudios epidemiológicos de campo .

Mecanismo De Acción

Target of Action

Methacholine chloride, also known as acetyl-β-methylcholine, is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist . The primary targets of methacholine chloride are the M3 muscarinic receptors located in the smooth muscle of the airways (ASM). These receptors play a crucial role in the contraction of the ASM, which is a key factor in conditions such as asthma .

Mode of Action

Methacholine chloride interacts with its targets by acting as a non-specific cholinergic agonist . This means it mimics the action of acetylcholine, a neurotransmitter in the body, by binding to muscarinic receptors in the lungs. This binding induces bronchoconstriction, or the narrowing of the airways . In patients with airway hyperresponsiveness (AHR), a lower dose of methacholine is required to induce this bronchoconstriction .

Biochemical Pathways

The biochemical pathway affected by methacholine chloride involves the stimulation of M3 muscarinic receptors, which leads to the contraction of the ASM . This excessive contraction in response to stimuli reduces pulmonary function and can cause symptoms such as difficulty breathing .

Pharmacokinetics

It is known that methacholine has a charged quaternary amine structure, rendering it insoluble in lipid cell membranes .

Result of Action

The primary result of methacholine chloride’s action is bronchoconstriction, which is more significant in patients with asthma than those without . This bronchoconstriction forms the basis for the methacholine challenge test, which is used to diagnose AHR .

Action Environment

The action of methacholine chloride can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . Additionally, the compound’s action can be affected by the patient’s baseline FEV1 values, which assess whether a patient is able to undergo the methacholine challenge test .

Safety and Hazards

Methacholine chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection when handling Methacholine chloride .

Propiedades

IUPAC Name |

2-acetyloxypropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.ClH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPHVAVFUYTVCL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-92-5 (parent) | |

| Record name | Methacholine chloride [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023271 | |

| Record name | Methacholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855729 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

62-51-1 | |

| Record name | Methacholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacholine chloride [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacholine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacholine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5ETF9M2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

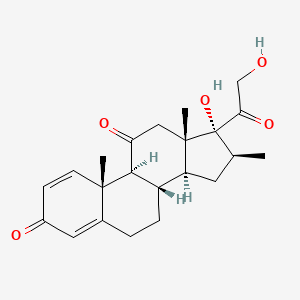

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine](/img/structure/B1676271.png)